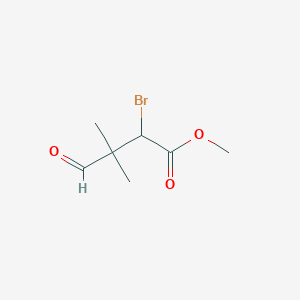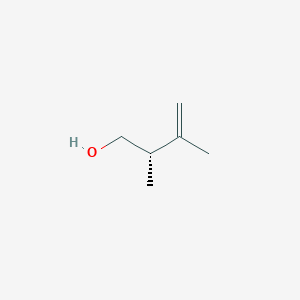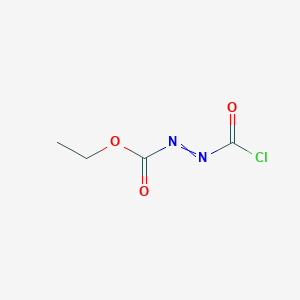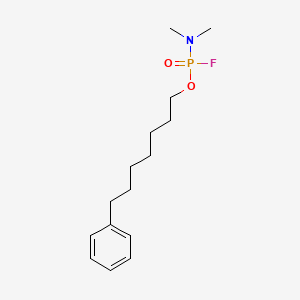
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester is an organophosphorus compound characterized by the presence of a phosphonofluoridic acid moiety esterified with a 7-phenylheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester typically involves the esterification of phosphonofluoridic acid with 7-phenylheptanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include dimethyl phosphonofluoridate and 7-phenylheptanol, with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 7-phenylheptanol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphorus atom under mild conditions.
Major Products
Hydrolysis: Phosphonofluoridic acid and 7-phenylheptanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and other phosphorus-metabolizing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester involves its interaction with molecular targets such as enzymes The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure
Vergleich Mit ähnlichen Verbindungen
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Similar in structure but with a cycloheptyl group instead of a 7-phenylheptyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: Contains a cyclopentyl group and a different alkyl substituent on the phosphorus atom.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
85473-39-8 |
|---|---|
Molekularformel |
C15H25FNO2P |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
N-[fluoro(7-phenylheptoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C15H25FNO2P/c1-17(2)20(16,18)19-14-10-5-3-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,3-5,7,10-11,14H2,1-2H3 |
InChI-Schlüssel |
FLNCBVRXUZLPTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(OCCCCCCCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


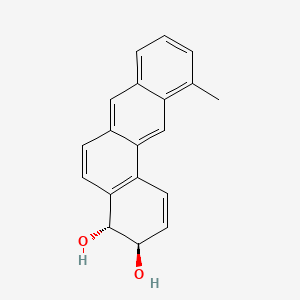
silane](/img/structure/B14426362.png)

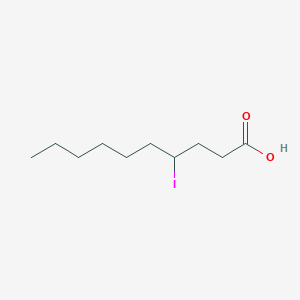
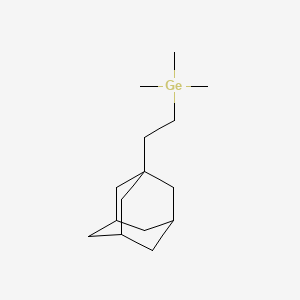
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
